molecular formula C7H12N2 B12983348 2-(4-methyl-1H-pyrrol-3-yl)ethanamine

2-(4-methyl-1H-pyrrol-3-yl)ethanamine

Cat. No.: B12983348
M. Wt: 124.18 g/mol
InChI Key: QUAZODYFZUUXMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methyl-1H-pyrrol-3-yl)ethanamine is a versatile organic compound with a pyrrole ring structure. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-methyl-1H-pyrrol-3-yl)ethanamine can be synthesized through several methods. One common approach involves the reaction of 4-methylpyrrole with ethylene diamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale reactors and continuous flow processes. The use of automated systems ensures consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(4-methyl-1H-pyrrol-3-yl)ethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various substituted pyrroles, amines, and other nitrogen-containing heterocycles. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .

Scientific Research Applications

2-(4-methyl-1H-pyrrol-3-yl)ethanamine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-methyl-1H-pyrrol-3-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-methyl-1H-pyrrol-3-yl)ethanamine include:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern on the pyrrole ring. The presence of the methyl group at the 4-position of the pyrrole ring imparts unique chemical properties and reactivity, making it particularly useful in certain synthetic applications .

Properties

Molecular Formula

C7H12N2

Molecular Weight

124.18 g/mol

IUPAC Name

2-(4-methyl-1H-pyrrol-3-yl)ethanamine

InChI

InChI=1S/C7H12N2/c1-6-4-9-5-7(6)2-3-8/h4-5,9H,2-3,8H2,1H3

InChI Key

QUAZODYFZUUXMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC=C1CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.